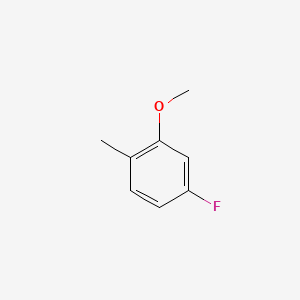

5-Fluoro-2-methylanisole

描述

Significance of Fluorine in Organic Molecules for Research

The element fluorine possesses a unique combination of properties that make it a powerful tool for molecular design in organic chemistry. rsc.org Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), means that replacing a hydrogen atom with fluorine often results in minimal steric disruption. tandfonline.com However, being the most electronegative element, its electronic influence is substantial, leading to significant changes in a molecule's properties. tandfonline.comnbinno.com

The introduction of fluorine into an organic molecule significantly alters its electronic landscape primarily due to fluorine's high electronegativity. tandfonline.comnbinno.com This manifests through two main effects:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is bonded. tandfonline.com This creates a strong, polarized carbon-fluorine (C-F) bond and has a cascading electron-withdrawing effect on adjacent atoms and bonds. tandfonline.com This inductive pull can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgnih.gov The stabilization of these orbitals can enhance a molecule's resistance to oxidation. rsc.org

Mesomeric Effect (+M): Despite its strong inductive pull, fluorine can also act as a weak electron-donating group through the mesomeric or resonance effect. The lone pairs of electrons on the fluorine atom can be delocalized into an adjacent π-system, such as an aromatic ring. umons.ac.be

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. tandfonline.comresearchgate.netacs.org This inherent strength confers considerable chemical and metabolic stability to fluorinated compounds. tandfonline.comnbinno.comresearchgate.net

Strategically placing a fluorine atom at a site susceptible to metabolic attack can block oxidative metabolism, thereby increasing a drug candidate's bioavailability and half-life. tandfonline.com This "metabolic blocking" is a widely used strategy in medicinal chemistry. tandfonline.comacs.org

However, the influence of fluorine on reactivity is complex. While the C-F bond itself is generally inert, the strong electron-withdrawing nature of fluorine can alter the reactivity of neighboring functional groups. tandfonline.com For instance, it can increase the acidity of nearby protons or influence the stability of intermediates in a reaction. nih.gov In some cases, fluorine substitution can lead to unexpected reaction pathways that differ from their non-fluorinated counterparts. rsc.org For example, the reactivity of fluoroalkyl groups can be significantly different from that of simple alkyl groups, precluding the direct application of traditional synthetic methods like Grignard reactions. rsc.org

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-H | ~414 |

| C-F | ~441-544 |

| C-Cl | ~327 |

| C-Br | ~285 |

The introduction of fluorine can exert significant control over a molecule's three-dimensional shape, or conformation. nbinno.comnih.gov This control arises from several stereoelectronic effects:

Dipole-Dipole and Charge-Dipole Interactions: The highly polarized C-F bond creates a strong local dipole moment. nih.gov These dipoles can interact with other polar groups within the molecule, influencing the preferred spatial arrangement of atoms to either minimize repulsive interactions or maximize attractive ones. nih.gov

Hyperconjugation and the Gauche Effect: A key phenomenon is the "gauche effect," where a conformation with adjacent electron-withdrawing groups (like fluorine) in a gauche (60°) orientation is favored over the anti (180°) conformation. chemtube3d.comacs.org This is often explained by a stabilizing hyperconjugative interaction between the bonding orbital of a C-H or C-C bond and the antibonding orbital (σ*) of the adjacent C-F bond. acs.org

These conformational effects are crucial in fields like medicinal chemistry and materials science, as the specific shape of a molecule often dictates its biological activity or its packing in a crystal lattice. nih.govacs.org For instance, fluorination of a nucleoside's sugar ring can lock it into a specific pucker that is optimal for biological activity. nih.govnih.gov In larger systems like peptides, strategic fluorine placement can reinforce or disrupt helical conformations. nih.gov

Overview of Anisole (B1667542) and its Substituted Derivatives in Academic Inquiry

Anisole (methoxybenzene) is a simple aromatic ether that serves as a fundamental building block and model compound in organic chemistry. wikipedia.org The methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-directing group in electrophilic aromatic substitution reactions, making the anisole ring more electron-rich and nucleophilic than benzene (B151609). wikipedia.org

Substituted anisoles are common intermediates in the synthesis of more complex molecules, including pharmaceuticals, fragrances, and agrochemicals. wikipedia.orggoogle.com In academic research, they are frequently used to study reaction mechanisms, electronic effects, and intermolecular interactions like π-π stacking and weak C-H···O hydrogen bonds. researchgate.net The oxidation of anisole and its derivatives, often studied using enzymes like unspecific peroxygenases, can lead to a variety of hydroxylated and demethylated products, providing insight into biochemical pathways. nih.gov The presence of the methoxy group strongly influences the electron distribution in the π-cloud of the aromatic ring. researchgate.net

Contextualization of 5-Fluoro-2-methylanisole within Research on Aromatic Ethers

This compound, with the chemical formula C₈H₉FO, belongs to the class of substituted aromatic ethers. sigmaaldrich.comglpbio.com Its structure combines the features of anisole with two additional substituents on the benzene ring: a fluorine atom and a methyl group.

The methoxy group (-OCH₃) is an activating, ortho, para-director.

The methyl group (-CH₃) is also an activating, ortho, para-director.

The fluoro group (-F) is a deactivating, ortho, para-director due to the competing inductive and mesomeric effects discussed previously.

The specific substitution pattern (methoxy at position 1, methyl at 2, and fluoro at 5) creates a unique electronic and steric environment on the aromatic ring. Research on such poly-substituted aromatic ethers is often driven by the need for specialized building blocks in organic synthesis. For example, related fluorinated indene derivatives, which could potentially be synthesized from precursors like this compound, are explored for their biological functions. ijirset.com The compound itself is available commercially as a research chemical, typically as a liquid, for use in chemical synthesis. sigmaaldrich.comchemicalbook.com

| Property | Value |

|---|---|

| CAS Number | 95729-22-9 |

| Molecular Formula | C8H9FO |

| Molecular Weight | 140.155 g/mol |

| Physical Form | Liquid |

| IUPAC Name | 4-fluoro-2-methoxy-1-methylbenzene |

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTIUQIZWCABPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379104 | |

| Record name | 5-Fluoro-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95729-22-9 | |

| Record name | 4-Fluoro-2-methoxy-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95729-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Fluoro 2 Methylanisole

Established Synthetic Routes to 5-Fluoro-2-methylanisole and Related Precursors

Several reliable synthetic routes have been established for the preparation of this compound, primarily proceeding through the functionalization of readily available precursors.

Methylation of 5-Fluoro-2-methylphenol

A primary and straightforward method for the synthesis of this compound involves the methylation of its corresponding phenolic precursor, 5-Fluoro-2-methylphenol. This reaction is a classic example of Williamson ether synthesis. In a documented procedure, the methylation of 5-Fluoro-2-methylphenol proceeds in high efficiency, affording the desired anisole (B1667542) derivative. The reaction typically involves a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to deprotonate the phenol (B47542). One report indicates that this methylation reaction can yield this compound in a notable 95% yield, with the product being of sufficient purity for subsequent synthetic steps without the need for extensive purification.

Preparation from 5-Fluoro-2-methylaniline via Diazotization

An alternative and common route to this compound begins with 5-Fluoro-2-methylaniline. This process involves a two-step sequence, commencing with the diazotization of the aniline. In this reaction, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. This intermediate is often unstable and is immediately subjected to hydrolysis by heating in an aqueous acidic solution to yield 5-Fluoro-2-methylphenol. Following the successful synthesis of the phenolic intermediate, the subsequent methylation step, as described in the previous section, is carried out to furnish this compound. This pathway provides a versatile entry point from a different starting material.

Exploration of Novel Synthetic Strategies for Fluorinated Anisoles

The development of novel and more efficient methods for the synthesis of fluorinated aromatic compounds, including fluoroanisoles, is an active area of research. Modern synthetic chemistry aims to overcome the limitations of traditional methods, such as the use of harsh reagents and the generation of significant waste.

Recent advancements in fluorination chemistry offer promising new strategies. For instance, late-stage fluorination techniques, which introduce fluorine atoms at a later stage in a synthetic sequence, are gaining prominence. These methods often employ electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. While not yet specifically documented for the direct synthesis of this compound from 2-methylanisole (B146520), the principles of directed C-H fluorination could potentially be applied.

Furthermore, innovative cross-coupling reactions are emerging as powerful tools. Palladium-catalyzed and copper-mediated fluorination reactions of arylboronic acids or other organometallic reagents represent a significant step forward in the controlled introduction of fluorine to aromatic rings. These catalytic approaches often proceed under milder conditions and with greater functional group tolerance compared to classical methods. The continued exploration of these modern synthetic strategies is expected to provide more direct and efficient routes to fluorinated anisoles like this compound in the future.

Regioselective Functionalization of this compound

Once synthesized, the aromatic ring of this compound can be further functionalized to introduce additional complexity and create diverse molecular scaffolds. Regioselectivity in these reactions is a key challenge, and modern catalytic methods, particularly those involving C-H activation, have shown great promise in addressing this.

C-H Activation Studies on Anisole Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy in organic synthesis. Research into the C-H activation of anisole derivatives has led to the development of various catalytic systems capable of regioselectively introducing new functional groups onto the aromatic ring.

A significant advancement in the functionalization of anisoles is the development of catalysts for the regioselective alkylation of the C-H bond at the ortho position to the methoxy (B1213986) group. A notable example is the use of a cationic imidazolin-2-iminato scandium(III) alkyl complex as a catalyst for the C-H alkylation of anisoles with olefins. nih.gov This catalytic system has demonstrated high efficiency and regioselectivity for the ortho-Csp²-H alkylation. nih.gov

The proposed mechanism for this transformation involves the generation of a cationic scandium alkyl species, which then undergoes a C-H activation step with the anisole derivative. nih.gov This is followed by the insertion of the olefin into the scandium-aryl bond and subsequent protonolysis to release the alkylated anisole product and regenerate the active catalyst. nih.gov Deuterium-labeling experiments have provided evidence that the C-H bond cleavage is a key step in the reaction mechanism. nih.gov

The substrate scope of this reaction is broad, tolerating various substituted anisoles and olefins. The table below summarizes the results of the scandium-catalyzed ortho-alkylation of different anisole derivatives with norbornene.

Scandium-Catalyzed Ortho-Csp²-H Alkylation of Anisoles with Norbornene nih.gov

| Anisole Derivative | Product | Yield (%) |

|---|---|---|

| Anisole | 2-Norbornylanisole | 99 |

| 4-Methylanisole | 2-Norbornyl-4-methylanisole | 98 |

| 4-Fluoroanisole (B119533) | 4-Fluoro-2-norbornylanisole | 96 |

| 4-Chloroanisole | 4-Chloro-2-norbornylanisole | 85 |

| 4-Bromoanisole | 4-Bromo-2-norbornylanisole | 78 |

This methodology provides a powerful tool for the direct and selective introduction of alkyl groups at the ortho position of anisole derivatives, including those bearing fluorine substituents, thereby offering a streamlined route to more complex molecules.

Electrophilic Aromatic Substitution Patterns in Fluorinated Anisoles

The substitution pattern of electrophilic aromatic substitution (EAS) on fluorinated anisoles is governed by the interplay of the inductive and resonance effects of both the fluorine and methoxy substituents. ijrar.orgresearchgate.net The methoxy group is a strong activating group and is ortho-, para-directing due to its ability to donate electron density into the ring via resonance. uomustansiriyah.edu.iq Conversely, fluorine is an electronegative atom that withdraws electron density inductively (-I effect), which deactivates the ring. However, it can also donate electron density through resonance (+M effect). ijrar.org

For fluorobenzene, the +M effect can nearly cancel the -I effect at the para position, making it comparable in reactivity to benzene (B151609) for some electrophilic substitutions. ijrar.org The ortho and meta positions, being closer to the fluorine atom, are more strongly deactivated. ijrar.org When both a methoxy and a fluorine group are present, as in this compound's aromatic core (4-fluoroanisole), the powerful activating effect of the methoxy group generally dominates the directing effects. Electrophilic attack will preferentially occur at the positions most activated by the methoxy group, which are the ortho and para positions relative to it.

In the case of anisole itself, electrophilic fluorination yields primarily 2- and 4-monofluoro substituted products, along with smaller amounts of the 2,4-difluoro derivative. digitellinc.com This indicates a preference for substitution at the positions activated by the methoxy group. For a molecule like 4-fluoroanisole (structurally related to the aromatic ring of this compound), the methoxy group at C1 and the fluorine at C4 would direct incoming electrophiles. The methoxy group strongly activates positions 2 and 6 (ortho), while the fluorine atom deactivates the ring but also directs ortho/para. The position ortho to the methoxy group (C2) is therefore a highly likely site for electrophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Methoxy (-OCH₃) | -I (weak) | +M (strong) | Activating | Ortho, Para |

| Fluorine (-F) | -I (strong) | +M (weak) | Deactivating | Ortho, Para |

This table summarizes the electronic effects of methoxy and fluoro substituents in electrophilic aromatic substitution. ijrar.org

Oxidation Reactions of Anisole Derivatives for Synthetic Intermediates

The oxidation of the benzylic methyl group in derivatives like this compound to a carbonyl group is a fundamental transformation for producing valuable synthetic intermediates such as aldehydes and ketones. mdpi.com Various methodologies have been developed, often employing transition metal catalysts in combination with an oxidant. Catalysts based on copper, cobalt, chromium, and manganese are commonly studied for benzylic oxidation due to their relative low cost and recyclability. mdpi.com For example, CuCl₂·2H₂O has been used to catalyze the oxidation of alkylarenes with aqueous tert-butyl hydroperoxide (TBHP), yielding the corresponding carbonyl products in moderate to excellent yields. mdpi.com Ruthenium(II) carbonyl complexes have also been reported as highly active catalysts for the benzylic C–H oxidation of alkylarenes using TBHP as the oxidant. mdpi.com Transition-metal-free methods have also been explored, using oxidants like potassium persulfate (K₂S₂O₈) to convert benzyl (B1604629) substrates into aryl carbonyl compounds under mild conditions. researchgate.net

Formylation, the introduction of a formyl group (-CHO), is a key reaction for synthesizing benzaldehyde (B42025) derivatives. For fluorine-containing anisoles, formylation can be achieved through methods like the Bouveault formylation. A two-step synthesis of (5-fluoro-2-methoxyphenyl)methanol (B151816) has been reported, starting from 2-bromo-4-fluoroanisole. ucc.ie This process involves the formation of a Grignard reagent, which is then formylated to produce the intermediate 5-fluoro-2-methoxybenzaldehyde. ucc.ie

In a study optimizing this formylation, different formylating agents and solvents were examined. The use of N,N-dimethylformamide (DMF) in 2-methyltetrahydrofuran (B130290) (2-MeTHF) at low temperatures proved effective. ucc.ie Replacing DMF with other agents like N-formylmorpholine or N-formylpiperidine led to a reduction in both yield and product purity. ucc.ie This highlights the sensitivity of the formylation reaction to the specific reagents and conditions employed.

| Formylating Agent | Solvent | Yield of Aldehyde | Purity of Aldehyde |

| DMF | 2-MeTHF | High | High |

| N-formylmorpholine | 2-MeTHF | Reduced | Reduced |

| N-formylmorpholine | THF | Reduced | Reduced |

| N-formylmorpholine | CPME | Reduced | Reduced |

This table compares the effectiveness of different formylating agents in the synthesis of 5-fluoro-2-methoxybenzaldehyde. ucc.ie

Transition Metal-Catalyzed Reactions Involving this compound or Related Structures

Transition metals play a pivotal role in catalyzing a wide array of transformations involving fluorinated aromatic compounds. mdpi.com These reactions often provide novel pathways for bond formation with high selectivity. mdpi.com Gas-phase studies on the reactions between transition metal ions (like Cr⁺, Fe⁺, Co⁺, Ni⁺, and Cu⁺) and methylanisole isomers have revealed distinct reactivity patterns. For instance, the ortho isomer complexes of Fe⁺, Co⁺, and Ni⁺ are characterized by the loss of methane (B114726) and formaldehyde, showcasing reactivity at the methyl and methoxy groups. researchgate.net

In the context of synthetic applications, transition metal-catalyzed reactions are crucial for introducing fluorinated moieties or for using fluorinated substrates in cross-coupling reactions. beilstein-journals.orgescholarship.org The development of catalytic carbon-fluorine bond formation has become a significant area of fluorine chemistry. beilstein-journals.org Furthermore, the fluorine atom can act as a "chemical handle" that can be detached or transformed in enantioselective reactions catalyzed by transition metals, providing access to valuable chiral molecules. rsc.org For example, scandium catalysts have been employed for the C-H alkylation of 2-methylanisole, a reaction that is influenced by substituents like fluorine on the aromatic ring. nih.gov These catalytic systems offer powerful tools for the selective functionalization of compounds like this compound, enabling the synthesis of complex molecular architectures.

C-O Bond Cleavage Reactions in Methyl Aryl Ethers

The cleavage of the robust C-O bond in methyl aryl ethers is a significant transformation in organic synthesis, enabling the conversion of readily available anisole derivatives into phenols or other functionalized compounds. This process can be achieved under various conditions, primarily through acidic or metal-catalyzed methods. recercat.catnih.gov

Traditionally, the cleavage of the C(sp²)-O bond in alkyl aryl ethers is accomplished using strong protic acids such as HBr or HI at elevated temperatures. libretexts.orgorganicmystery.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an S(_N)2 fashion, yielding a phenol and a methyl halide. libretexts.org Due to the stability of the aryl-oxygen bond, cleavage typically occurs at the alkyl-oxygen bond. libretexts.org For a substrate like this compound, this would result in the formation of 5-fluoro-2-methylphenol.

In recent decades, transition metal-catalyzed methods have emerged as milder and more versatile alternatives for C-O bond activation. nih.govresearchgate.net Nickel and palladium-based catalysts, in particular, have been instrumental in developing cross-coupling reactions that utilize aryl ethers as electrophiles. These reactions often employ specialized ligands and reducing agents to facilitate the challenging oxidative addition of the metal into the C-O bond. While seminal work in this area was established decades ago, there has been a significant resurgence in the development of these methodologies, allowing for C-C and C-heteroatom bond formation under more forgiving conditions. recercat.cat

Table 1: General Conditions for C-O Bond Cleavage in Methyl Aryl Ethers

| Method | Reagents | Typical Conditions | Products from this compound |

| Acidic Cleavage | HBr or HI | High temperature (e.g., 373 K) | 5-Fluoro-2-methylphenol, Methyl Halide |

| Metal-Catalyzed | Ni or Pd catalyst, Ligand, Reductant | Varies (often milder than acidic cleavage) | Cross-coupled product (e.g., biaryl) |

Cross-Coupling Reactions in Fluorinated Aromatics

Cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds. In the context of fluorinated aromatics like this compound, the fluorine atom can serve as a leaving group in certain palladium-catalyzed reactions, although this is generally more challenging than with heavier halogens. rsc.orgmdpi.com The high strength of the C-F bond often necessitates the use of specialized catalysts and conditions. nih.gov

Palladium-catalyzed cross-coupling reactions of aryl fluorides, such as the Suzuki and Stille reactions, have been developed. rsc.orgmdpi.com These reactions typically require electron-deficient aromatic rings to facilitate the oxidative addition of the palladium catalyst to the C-F bond. The presence of a methoxy group, as in this compound, can influence the electronic properties of the aromatic ring and thus affect the reactivity in such transformations. rsc.org For instance, palladium-catalyzed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes has been shown to be effective, and the presence of a methoxy group on the ring did not adversely affect the reaction. rsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling of Aryl Fluorides

| Reaction Type | Coupling Partner | Catalyst System | General Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Ligand, Base | Biaryl |

| Stille Coupling | Organostannane | Pd catalyst, Ligand | Biaryl or Vinylarene |

| Hydrazone Coupling | N-tosylhydrazone | Pd catalyst | 1,1-Diarylalkene |

Cross-Dehydrogenative Coupling and Oxidative-Amination Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a highly atom-economical method for forming C-C and C-heteroatom bonds by directly coupling two C-H bonds. mdpi.comrsc.org This approach avoids the need for pre-functionalized starting materials. Anisole derivatives have been utilized as substrates in CDC reactions, for example, in copper-catalyzed couplings with chromans. researchgate.net The regioselectivity of such reactions is a key consideration.

Oxidative amination represents a direct approach to the formation of C-N bonds. rsc.orgresearchgate.net While direct C-H amination of anisole can be challenging, related transformations on activated substrates have been reported. For instance, oxidative nucleophilic aromatic amination of nitrobenzenes with arylamines can occur. rsc.org The development of oxidative C-H amination reactions is an active area of research, with the potential for direct functionalization of electron-rich aromatic compounds. rsc.org

Table 3: Representative Cross-Dehydrogenative Coupling and Oxidative Amination Reactions

| Reaction Type | Substrates | Catalyst/Oxidant | Product Type |

| CDC (C-C) | Anisole derivative, Chroman | Copper catalyst | Aryl-substituted chroman |

| CDC (C-N) | Azole, Isochroman | Electrochemical | N-arylated azole |

| Oxidative Amination | Nitrobenzene, Arylamine | Base | N-aryl-2-nitroaniline |

Fluorination Reactions Relevant to Anisole Scaffolds

The synthesis of this compound can be envisioned through the direct fluorination of 2-methylanisole or via a nucleophilic substitution approach on a suitably functionalized precursor.

Electrophilic fluorination is a common method for the direct introduction of fluorine onto an aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are widely used for this purpose due to their relative stability and ease of handling compared to elemental fluorine. organicreactions.org Commercially available N-F reagents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). sigmaaldrich.combrynmawr.edu

The reaction of an electron-rich aromatic compound like 2-methylanisole with an electrophilic fluorinating agent would proceed via an electrophilic aromatic substitution mechanism. The regiochemical outcome is directed by the activating and ortho-, para-directing methoxy and methyl groups. The fluorination of aromatic compounds with N-F reagents has been studied, and the reaction mechanism is believed to be a polar S(_E)Ar process. researchgate.net

Table 4: Common N-F Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Structure | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic, highly reactive | User-friendly, stable solid sigmaaldrich.com |

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Mild fluorinating agent brynmawr.edu |

Nucleophilic aromatic substitution (S(_N)Ar) is another important strategy for introducing a fluorine atom onto an aromatic ring. nih.gov This reaction typically requires an electron-deficient aromatic system with a good leaving group (such as a nitro or chloro group) positioned ortho or para to an electron-withdrawing group. nih.gov To synthesize this compound via this route, a precursor such as 5-nitro-2-methylanisole could be subjected to reaction with a fluoride (B91410) source, like potassium fluoride. rsc.orgnih.gov

The efficiency of S(_N)Ar reactions can be influenced by the solvent, temperature, and the nature of the fluoride salt. Recent advancements include mechanochemical methods for solid-state aromatic nucleophilic fluorination, which can be faster and more environmentally friendly than traditional solution-based protocols. rsc.org For unactivated aryl fluorides, photoredox catalysis has enabled nucleophilic aromatic substitution under mild conditions. nih.gov

Table 5: Key Aspects of Nucleophilic Aromatic Fluorination

| Feature | Description | Example |

| Substrate Requirement | Electron-deficient aromatic ring with a good leaving group | 1-Chloro-2,4-dinitrobenzene |

| Fluoride Source | Alkali metal fluorides (e.g., KF, CsF) | Potassium Fluoride |

| Reaction Mechanism | Addition-elimination via a Meisenheimer complex | Formation of a negatively charged intermediate |

| Modern Approaches | Mechanochemistry, Photoredox Catalysis | Solid-state reaction, light-mediated reaction |

Spectroscopic and Computational Investigations of 5 Fluoro 2 Methylanisole

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Assignment of Fundamental Vibrations

The vibrational spectrum of 5-Fluoro-2-methylanisole is characterized by a series of bands corresponding to the stretching and bending motions of its constituent chemical bonds. The assignment of these fundamental vibrations is based on the characteristic frequency ranges for specific functional groups.

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The methyl (CH₃) group gives rise to asymmetric and symmetric stretching vibrations, expected near 2975 cm⁻¹ and 2870 cm⁻¹, respectively. C-H in-plane and out-of-plane bending vibrations for the aromatic ring and the methyl group occur at lower frequencies.

C-F Vibration: The C-F stretching vibration is a key indicator of fluorination and typically appears as a strong band in the IR spectrum, generally in the 1280-1100 cm⁻¹ region. Its exact position is sensitive to the electronic environment of the aromatic ring.

Anisole (B1667542) Group Vibrations: The methoxy (B1213986) (O-CH₃) group has several characteristic vibrations. The C-O-C asymmetric stretching is expected around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. The CH₃ rocking and wagging modes also produce distinct bands.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the ring, are also characteristic and appear in the FT-Raman spectrum. chemicalbook.com

A predicted assignment of the major vibrational modes for this compound is presented in the table below, based on data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Asymmetric CH₃ Stretch | ~2975 | FT-IR, FT-Raman |

| Symmetric CH₃ Stretch | ~2870 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| C-F Stretch | 1280 - 1100 | FT-IR (Strong) |

| Asymmetric C-O-C Stretch | ~1250 | FT-IR |

| Symmetric C-O-C Stretch | ~1040 | FT-IR |

Conformational Analysis via Torsional Frequencies

The conformation of this compound, particularly the orientation of the methoxy group relative to the aromatic ring, can be investigated by analyzing low-frequency torsional vibrations. The rotation of the methyl and methoxy groups around their respective bonds to the aromatic ring is not free and is hindered by a potential energy barrier. These hindered rotations, or torsions, give rise to vibrational modes at very low frequencies, often below 400 cm⁻¹, which are typically more accessible via FT-Raman spectroscopy.

For substituted anisoles, the methoxy group can adopt a planar conformation (lying in the plane of the benzene ring) or a non-planar conformation (oriented perpendicular to the ring). The energy barrier to this rotation is influenced by the electronic effects and steric hindrance from adjacent substituents. flinders.edu.au The torsional frequencies observed in the far-infrared or Raman spectra can be used in computational models to calculate the height of these rotational barriers. flinders.edu.au For this compound, the presence of the ortho-methyl group likely introduces steric hindrance that influences the preferred orientation of the methoxy group, a key factor that could be elucidated through detailed analysis of its torsional vibrational modes. flinders.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of this compound in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, one can deduce the chemical environment of each atom, confirm the substitution pattern, and gain insight into the molecule's conformation. illinois.eduepfl.chsigmaaldrich.com

Chemical Shift Analysis and Structural Elucidation

The chemical shift (δ) of each nucleus in the NMR spectrum is highly sensitive to its local electronic environment. The electron-donating methoxy group and methyl group, along with the electron-withdrawing fluorine atom, exert distinct effects on the chemical shifts of the aromatic protons and carbons.

¹H NMR: The spectrum is expected to show three distinct signals for the aromatic protons, a singlet for the methoxy (O-CH₃) protons, and a singlet for the methyl (C-CH₃) protons. The methoxy protons typically resonate around 3.8 ppm, while the methyl protons attached to the ring appear further upfield, around 2.2 ppm. The aromatic protons will exhibit chemical shifts and splitting patterns determined by their position relative to the three substituents.

¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups. The carbon atom bonded to the fluorine (C5) will show a large downfield shift and a strong coupling to the ¹⁹F nucleus. The carbon of the methoxy group (O-CH₃) is expected around 55-60 ppm, while the methyl carbon (C-CH₃) will be significantly upfield (around 15-20 ppm). The aromatic carbons' shifts will vary based on the combined electronic effects of the substituents. chemicalbook.comspectrabase.com

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe of the fluorine atom's environment. For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic nature of the other substituents on the ring. researchgate.net This technique is particularly sensitive to changes in the electronic structure of the molecule.

The following table provides predicted chemical shifts for this compound, extrapolated from data for similar compounds like 2-methylanisole (B146520) and 5-fluoro-2-methylaniline. chemicalbook.comchemicalbook.com

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | O-CH₃ | ~3.8 | Singlet |

| ¹H | C-CH₃ | ~2.2 | Singlet |

| ¹H | Aromatic | 6.7 - 7.2 | Multiplets |

| ¹³C | C1 (C-OCH₃) | ~158 | Singlet |

| ¹³C | C2 (C-CH₃) | ~128 | Singlet |

| ¹³C | C3 | ~115 | Doublet (due to C-F coupling) |

| ¹³C | C4 | ~125 | Doublet (due to C-F coupling) |

| ¹³C | C5 (C-F) | ~160 | Doublet (large ¹JCF) |

| ¹³C | C6 | ~112 | Doublet (due to C-F coupling) |

| ¹³C | O-CH₃ | ~55 | Singlet |

| ¹³C | C-CH₃ | ~16 | Singlet |

Spin-Spin Coupling Constants and Conformation

Spin-spin coupling (J-coupling) provides valuable information about the connectivity and spatial relationships between atoms. In this compound, several types of coupling are informative:

H-H Coupling: The coupling between adjacent aromatic protons (³JHH) is typically in the range of 7-9 Hz for ortho protons and 2-3 Hz for meta protons. These couplings help assign the signals of the aromatic protons.

H-F Coupling: Coupling between the fluorine atom and the aromatic protons provides crucial structural information. The coupling is observed over multiple bonds, with typical magnitudes of ³JHF (ortho) ≈ 7-10 Hz, ⁴JHF (meta) ≈ 4-7 Hz, and ⁵JHF (para) ≈ 1-3 Hz.

C-F Coupling: Carbon-fluorine coupling is particularly useful for assigning carbon signals. The direct one-bond coupling (¹JCF) is very large, typically >200 Hz. Couplings over two bonds (²JCF), three bonds (³JCF), and even four bonds (⁴JCF) are also observed with decreasing magnitude and are invaluable for confirming the fluorine's position on the ring. sfu.ca

The magnitudes of these coupling constants, especially long-range couplings, can sometimes provide clues about the preferred conformation of the molecule, as their values can be dependent on the dihedral angles between the coupled nuclei. nih.gov

NMR Relaxation Studies and Molecular Motion

NMR relaxation studies measure the rates at which nuclear spins return to thermal equilibrium after being perturbed. The two primary relaxation times are the spin-lattice (or longitudinal) relaxation time (T₁) and the spin-spin (or transverse) relaxation time (T₂). These parameters are directly related to the rotational and translational motions of the molecule. nih.gov

T₁ Relaxation: This parameter is sensitive to molecular motions that occur at or near the NMR frequency (MHz range). By measuring T₁ values for different nuclei (e.g., individual carbons) in the molecule, one can probe the mobility of different parts of the structure. For example, the methyl and methoxy carbons are expected to have longer T₁ values than the protonated aromatic carbons due to their faster internal rotation. aip.org

T₂ Relaxation: This parameter is sensitive to a broader range of motions, including slower processes (μs to ms (B15284909) timescale). nih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools to predict and analyze the properties of molecules. For this compound, theoretical modeling can offer significant insights into its conformational preferences, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties for this compound.

Geometry Optimization and Conformational Analysis

The geometry of this compound can be optimized using DFT methods to find its most stable three-dimensional structure. The primary conformational flexibility in this molecule arises from the rotation of the methoxy (-OCH₃) and methyl (-CH₃) groups relative to the benzene ring.

A potential energy surface scan for the rotation around the C(aryl)-O bond would likely reveal that the planar conformation corresponds to an energy minimum, while the perpendicular conformation represents a rotational barrier.

Table 1: Representative Optimized Geometrical Parameters for a Planar Conformation of a Substituted Anisole (Illustrative)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O | 1.365 |

| O-CH₃ | 1.420 |

| C-F | 1.350 |

| C-C (aromatic) | 1.390 - 1.405 |

| ∠ C-O-C | 118.5 |

| Dihedral ∠ C-C-O-C | 0.0 |

Note: This data is illustrative and based on typical values for similar molecules calculated at the B3LYP/6-311++G(d,p) level of theory.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the π-orbitals of the benzene ring and the p-orbital of the oxygen atom, reflecting the electron-donating nature of the methoxy group. The LUMO is likely to be a π* anti-bonding orbital of the aromatic ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group will modulate the energies of these orbitals.

Table 2: Illustrative HOMO-LUMO Energies and Related Parameters for a Substituted Anisole

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: These are representative values and would be calculated using DFT methods.

Potential Energy Surfaces and Rotational Barriers

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters. For this compound, a PES scan of the dihedral angle defining the orientation of the methoxy group relative to the aromatic ring would be particularly informative.

The scan would likely show a low-energy planar conformation and a higher-energy transition state where the methoxy group is perpendicular to the ring. The energy difference between these two points defines the rotational barrier. In substituted anisoles, these barriers are typically in the range of 2-5 kcal/mol, indicating relatively free rotation at room temperature, though the planar conformer would be the most populated.

Table 3: Estimated Rotational Barrier for the Methoxy Group in a Substituted Anisole

| Conformation | Relative Energy (kcal/mol) |

| Planar (Minimum) | 0.0 |

| Perpendicular (Transition State) | ~3.5 |

Note: This is an estimated value based on computational studies of similar molecules.

Fukui Analysis and Reactivity Descriptors

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. unirioja.esgithub.iorowansci.com The condensed Fukui function, f(r), provides a value for each atom in the molecule.

f⁺(r) : Indicates susceptibility to nucleophilic attack (where an electron is accepted).

f⁻(r) : Indicates susceptibility to electrophilic attack (where an electron is donated).

f⁰(r) : Indicates susceptibility to radical attack.

For this compound, the Fukui analysis would likely predict that the carbon atoms ortho and para to the electron-donating methoxy group are the most susceptible to electrophilic attack. The fluorine atom, being highly electronegative, would influence the local reactivity.

Table 4: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |

| C (para to -OCH₃) | Low | High |

| C (ortho to -OCH₃, meta to -F) | Low | High |

| C (bonded to -F) | High | Low |

| O (-OCH₃) | Low | Moderate |

Note: These are qualitative predictions based on the expected electronic effects of the substituents.

Nuclear Independent Chemical Shielding (NICS) for Aromaticity

Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a cyclic system. unirioja.es It involves placing a "ghost" atom at the center of the ring (or at some point above it) and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests anti-aromaticity.

For this compound, NICS calculations would be expected to confirm the aromatic character of the benzene ring. The calculated NICS value would likely be comparable to that of benzene, with minor perturbations due to the substituents. NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) are common variants of this calculation.

Table 5: Representative NICS Values for Aromatic Systems

| Compound | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene (for comparison) | ~ -8.0 | ~ -10.0 |

| This compound (expected) | ~ -7.5 to -8.5 | ~ -9.5 to -10.5 |

Note: These are expected values based on calculations for benzene and substituted benzenes.

Molecular Dynamics Simulations (if applicable to related anisoles)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecular systems. nih.gov By applying the principles of classical mechanics, MD simulations can model the movement of atoms and molecules over time, providing insights into their conformational changes, interactions, and the thermodynamic and kinetic properties of the system. nih.govyoutube.com These simulations are particularly useful for understanding the behavior of molecules in different environments, such as in solution or within a polymer matrix. nih.govresearchgate.net

While specific MD simulation studies on this compound are not extensively documented in the literature, research on the parent molecule, anisole, and other anisotropic molecules provides a framework for understanding its potential dynamic behavior. researchgate.netnih.gov For instance, MD simulations have been used to investigate the diffusion and spatial correlation of anisole within high-density polyethylene (B3416737) chains. researchgate.net Such studies reveal how the solute molecule navigates the polymer matrix, jumping between sorption sites and losing its orientational memory over time. researchgate.net

The core of an MD simulation lies in the potential energy function, or force field, which describes the interactions between atoms. nih.gov These force fields, combined with algorithms that integrate Newton's equations of motion, allow for the generation of a trajectory of the system's evolution. youtube.com Key parameters such as temperature and pressure are controlled using ensembles like NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) to mimic experimental conditions. nih.gov

For anisotropic molecules like anisoles, specialized MD simulation methods have been developed to handle the complexities of their shape and interactions, which are crucial for accurately simulating systems like liquid crystals or membranes. nih.gov These simulations can elucidate properties such as solubility, which is vital for the application of polymers and other materials. nih.gov Furthermore, MD simulations can be combined with quantum mechanical methods, like Density Functional Theory (DFT), to provide a more comprehensive understanding of both the dynamic and electronic properties of molecular systems. mdpi.com

Quantum Mechanical Approaches for Molecular Property Prediction

Quantum mechanical (QM) methods are fundamental to computational chemistry, providing a way to predict a wide range of molecular properties with high accuracy by solving the Schrödinger equation. jocpr.com These techniques are invaluable for studying molecules like this compound, offering insights into their electronic structure, geometry, and reactivity. jocpr.com The primary approaches include ab initio methods and Density Functional Theory (DFT). researchgate.netresearchgate.net

DFT has become one of the most popular QM methods due to its balance of accuracy and computational efficiency. ijert.orgicm.edu.pl By using the electron density rather than the complex many-electron wavefunction, DFT simplifies calculations of a molecule's ground-state electronic energy, which in turn determines its stability and reactivity. jocpr.com Functionals like B3LYP are commonly used in conjunction with basis sets (e.g., 6–311++G(d,p)) to optimize molecular geometries, predicting bond lengths, bond angles, and dihedral angles. researchgate.neticm.edu.plnih.gov

Quantum mechanical calculations can predict various molecular properties, including:

Spectroscopic Properties: Vibrational frequencies can be computed to help assign peaks in infrared (IR) and Raman spectra. ijert.org For anisole, characteristic C-O bond stretches appear around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). bartleby.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com

Thermodynamic Properties: Energetic properties such as enthalpy, free energy, and heat of formation can be determined, providing crucial data on the stability of molecules. jocpr.com

Reactivity Descriptors: Global descriptors like chemical potential, molecular hardness, and electrophilicity index can be derived from DFT calculations to quantify the reactivity of a molecule. mdpi.comrsc.org

The accuracy of these predictions allows for the detailed characterization of molecules and provides a theoretical foundation for interpreting experimental results. jocpr.comijert.org For substituted anisoles, computational methods have been used to study rotational isomerism and the conformational preferences determined by the orientation of the methoxy group relative to the aromatic ring. researchgate.net

Below is a table summarizing key molecular properties that can be predicted using quantum mechanical approaches.

| Property | Description | Computational Method |

| Optimized Geometry | The lowest energy arrangement of atoms, defining bond lengths and angles. | DFT, Ab initio |

| Vibrational Frequencies | Frequencies of molecular vibrations, corresponding to peaks in IR and Raman spectra. | DFT, Ab initio |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. | DFT, Ab initio |

| Ionization Potential | The energy required to remove an electron from a molecule. | DFT, Koopmans' theorem |

| Electron Affinity | The energy released when an electron is added to a molecule. | DFT |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | DFT, Ab initio |

Mechanistic Insights from Computational Studies

Computational chemistry, particularly quantum mechanical methods like DFT, provides powerful tools for elucidating the mechanisms of chemical reactions. jocpr.com By modeling reaction pathways, identifying transition states, and calculating activation energies, these studies offer deep insights into how reactions occur at a molecular level. jocpr.com This is especially relevant for understanding reactions involving fluorinated aromatic compounds like this compound.

Computational studies also help in understanding the role of non-covalent interactions in reaction mechanisms. For instance, in the fluorination with Selectfluor, the formation of a π-complex between the aromatic ring and the reagent has been investigated, with fluorine bonding (F⋯π) playing a crucial role in stabilizing this intermediate. rsc.org

Furthermore, computational methods can rationalize the chemoselectivity observed in complex reactions. For example, DFT calculations have been used to explain why the reaction of CF₃-ynones with sodium azide (B81097) can be switched to produce either triazoles or isoxazoles simply by the presence or absence of an acid catalyst. mdpi.com These studies model the potential energy surfaces for the different reaction pathways, revealing the energetic factors that control the product distribution. mdpi.com

Insights gained from these computational investigations are critical for:

Predicting Reactivity: Understanding how substituents on an aromatic ring influence its reactivity toward electrophiles. The electron-donating methoxy group in anisole, for example, activates the ring towards electrophilic substitution. bartleby.com

Optimizing Reaction Conditions: By understanding the mechanism, reaction conditions can be tailored to improve yields and selectivity.

Designing New Reactions: Mechanistic knowledge allows for the rational design of new synthetic methodologies and catalysts. mdpi.com

Computational studies have also shed light on abnormal reactions, such as the trifluoromethylation of bromoanisole, where the incoming group substitutes the position originally occupied by the bromine atom. rsc.org The proposed mechanism involves the formation of organocopper intermediates and radicals, a complex pathway that would be difficult to probe solely through experimental means. rsc.org

Advanced Applications and Research Directions

5-Fluoro-2-methylanisole as a Building Block in Complex Molecule Synthesis

The true value of this compound is realized in its role as a precursor for more complex molecular architectures. Organic chemists utilize such building blocks as foundational components to construct sophisticated molecules with tailored properties and functions. The presence of multiple functional groups on the anisole (B1667542) ring allows for selective chemical transformations, enabling the assembly of intricate structures.

Precursor for Biologically Relevant Scaffolds

This compound is an important precursor for the synthesis of biologically active scaffolds, which form the core structures of many therapeutic agents. The fluorine and methyl groups can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. For instance, related fluorinated benzoxazole derivatives, which can be synthesized from precursors like 5-fluoro-2-methyl-substituted compounds, have shown potential as anticancer agents. nih.govnih.gov A study focused on 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles demonstrated that these compounds exhibit cytotoxicity against human lung carcinoma cells, with some intermediates showing selective effects on cancer cells over healthy cells. nih.govnih.gov This highlights the utility of the 5-fluoro-2-methyl moiety in generating scaffolds for the development of new anticancer drug candidates.

Role in Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into bioactive molecules is a widely used strategy in the pharmaceutical and agrochemical industries to enhance efficacy and pharmacokinetic properties. researchgate.net Fluorinated aromatic compounds are crucial intermediates in the synthesis of a wide range of products, from fungicides and insecticides to novel therapeutics. qualitas1998.netrhhz.net The substitution pattern of this compound makes it an ideal starting material for multi-step syntheses. The fluorine atom can increase lipophilicity and block metabolic pathways, while the methoxy (B1213986) and methyl groups can be chemically modified or used to direct subsequent reactions to specific positions on the aromatic ring. This control is critical in producing the precise molecular architecture required for biological activity in complex pharmaceutical and agrochemical products. rhhz.net

Studies on Structure-Property Relationships in Fluorinated Anisoles

Theoretical and computational studies on fluoroanisole isomers have provided deep insights into their molecular properties. researchgate.net Using methods like density functional theory (DFT), researchers can calculate various descriptors that predict the behavior of these molecules. These studies analyze properties such as molecular orbital energies (HOMO and LUMO), ionization potentials, and chemical hardness, which are crucial for understanding reactivity. researchgate.net For example, analysis of the frontier molecular orbitals (HOMO and LUMO) helps predict how the molecule will interact with other reagents in chemical reactions.

Table 1: Theoretically Calculated Properties of Fluoroanisole Isomers

| Property | o-Fluoroanisole | m-Fluoroanisole | p-Fluoroanisole |

|---|---|---|---|

| HOMO Energy (eV) | -6.397 | -6.503 | -6.285 |

| LUMO Energy (eV) | -0.163 | -0.190 | -0.136 |

| Energy Gap (eV) | 6.234 | 6.313 | 6.149 |

| Ionization Energy (eV) | 8.350 | 8.520 | 8.200 |

| Chemical Hardness (eV) | 3.117 | 3.156 | 3.074 |

This table presents data derived from theoretical calculations on fluoroanisole isomers, illustrating how the position of the fluorine atom influences key electronic properties. researchgate.net

These theoretical investigations are complemented by experimental techniques that measure properties like acidity, lipophilicity, and permeability. chemeo.com Such structure-property relationship studies are essential for rationally designing molecules, particularly in medicinal chemistry, where fine-tuning these properties can turn a potential compound into a viable drug candidate.

Exploration in Materials Science Research

The unique properties conferred by fluorine are also being explored in the field of materials science. sigmaaldrich.com Fluorinated compounds are used to create functional materials with enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. researchgate.netqualitas1998.net

Potential for Functional Materials

This compound and similar fluorinated building blocks have potential applications in the development of advanced functional materials. sigmaaldrich.com The incorporation of fluorinated moieties can dramatically alter the properties of polymers and other materials. man.ac.uk For example, fluorination can lead to materials with low surface energy, making them ideal for creating water-repellent and self-cleaning surfaces. It can also enhance the performance of materials used in demanding environments, such as in catalysis or for specialized coatings. qualitas1998.net The ability to tune the hydrophilic-lipophilic balance by incorporating fluorine is a key strategy in designing materials for a wide range of applications, from optical waveguides to advanced sensors. qualitas1998.net

Nanocomposite Applications

In the realm of nanotechnology, fluorinated compounds are valuable for modifying the surfaces of nanoparticles to create advanced nanocomposites. While direct applications of this compound in nanocomposites are not widely documented, similar fluorinated molecules are used to create superhydrophobic surfaces. qualitas1998.net For instance, fluorinated polyanions and polycations can be used to coat mineral particles, producing a rough, hydrophobic layer that mimics the water-repellent properties of a lotus leaf. qualitas1998.net

Green Chemistry Approaches in the Synthesis and Reactions of Fluorinated Anisoles

The synthesis of fluorinated aromatic compounds, including fluorinated anisoles, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and toxic solvents. The paradigm of green chemistry seeks to redesign these chemical processes to reduce or eliminate the use and generation of hazardous substances. For fluorinated anisoles, this involves innovations in catalysis, alternative energy inputs, and novel reaction media.

Key green chemistry strategies being explored include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. kilolabs.com They provide superior heat and mass transfer, enabling better control over highly exothermic fluorination reactions and improving safety. researchgate.netaragen.com This technology allows for shorter reaction times, increased productivity, and the safe handling of hazardous reagents by keeping the volume of reactive material at any given moment small. kilolabs.comresearchgate.net The move from batch to continuous flow processes can sometimes result in slightly lower yields but is compensated by increased productivity and safety. researchgate.net

Mechanochemistry: By using mechanical force (e.g., ball milling) to induce chemical reactions, mechanochemistry often eliminates the need for bulk solvents, a core principle of green chemistry. nih.gov This solvent-free approach reduces waste and can lead to shorter reaction times and different product selectivity compared to solution-based methods. nih.gov For instance, mechanochemical methods have been developed for the efficient synthesis of various fluorinated compounds, with reactions often completing in minutes. nih.gov

Photocatalysis and Advanced Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-fluorine bonds under mild conditions. mdpi.com This approach uses light to generate reactive intermediates, often avoiding the need for high temperatures or harsh reagents. Similarly, developments in transition metal, organo-, and electro-catalysis are enabling more efficient and selective fluorination of aromatic rings with lower energy consumption. mdpi.comrsc.org

Use of Greener Solvents: The selection of reaction solvents is a critical aspect of green chemistry. Anisole itself is considered a biodegradable aromatic compound derivable from renewable sources and is being investigated as a "green" alternative to more toxic and environmentally harmful solvents like chlorobenzene in applications such as the fabrication of perovskite solar cells. mdpi.com

The following table provides a representative comparison of reaction parameters for different aromatic fluorination methods, illustrating the advantages of green chemistry approaches.

| Method | Substrate | Reaction Time | Temperature | Yield | Key Green Advantage |

| Traditional Batch (Halex Reaction) | Activated Aryl Chloride | Several Hours | >150°C | Variable | - |

| Flow Chemistry | General Aromatics | Minutes to < 1 Hour | Controlled (often lower) | Good to Excellent | Enhanced safety, speed, scalability |

| Mechanochemistry | Ketones / Halides | 15 - 90 minutes | Room Temperature | 50-89% | Solvent-free, rapid reaction |

| Photocatalysis | Bromoanisole | 1 Hour | Room Temperature | ~70-95% | Uses visible light, mild conditions |

Future Research Perspectives and Emerging Areas in Fluorinated Aromatic Chemistry

The unique properties conferred by fluorine ensure that fluorinated aromatic compounds will remain at the forefront of chemical research. The future of this field is shaped by the dual needs of developing highly functionalized molecules for specific applications and ensuring that these chemicals and their synthetic routes are sustainable and environmentally benign.

Emerging research directions include:

Late-Stage Fluorination: A major goal in medicinal chemistry is the development of methods to introduce fluorine atoms into complex, biologically active molecules at a late stage of the synthesis. syrris.jp This allows for the rapid generation of new drug candidates with potentially improved potency, metabolic stability, and bioavailability. The development of more selective and functional-group-tolerant fluorination reagents and catalysts is critical to this endeavor.

Positron Emission Tomography (PET) Imaging: Fluorine-18 is a key radionuclide for PET imaging, a powerful non-invasive diagnostic tool. nih.gov As of June 2025, 12 of the 19 PET radiopharmaceuticals approved by the U.S. FDA contain fluorine-18. researchgate.net Future research will focus on designing and synthesizing novel ¹⁸F-labeled tracers, including derivatives of fluorinated anisoles, for the early diagnosis and study of diseases like cancer, Alzheimer's, and Parkinson's. nih.govuic.edunih.gov The development of more efficient and automated radiofluorination methods is a key challenge. nih.gov

Advanced Materials: Fluorinated aromatics are crucial components in high-performance materials. In the field of electronics, fluorinated liquid crystals are essential for advanced display technologies due to their unique dielectric and optical properties. datainsightsmarket.com The global market for electronic fluoride (B91410) liquids is expanding rapidly, driven by demand for efficient cooling solutions in data centers, semiconductors, and electric vehicles. researchandmarkets.comprecedenceresearch.com Research is focused on creating new fluorinated molecules that lead to materials with enhanced thermal stability, lower power consumption, and improved performance.

Sustainable Fluorochemicals: Addressing the environmental persistence of some organofluorine compounds is a growing priority. Future research will increasingly focus on designing fluorinated molecules that are effective for their intended purpose but are also biodegradable. Furthermore, developing a circular economy for fluorine is an emerging area, with innovative research exploring methods like mechanochemistry to convert fluoropolymer waste back into valuable fluorinating reagents.

The table below highlights the significant growth and importance of key application areas for fluorinated compounds.

| Application Area | Metric | Value / Finding | Projected Compound Annual Growth Rate (CAGR) |

| Electronic Fluoride Liquids | Global Market Size (2025 Est.) | USD 1.36 Billion | 9.15% (2025-2034) |

| Elemental Fluorine | Global Market Size (2025 Est.) | USD 984.4 Million | 7.9% (2025-2032) |

| Fluorinated Liquid Crystals | Global Market Size (2025 Est.) | ~ USD 2.5 Billion | Healthy growth projected (2025-2033) |

| PET Radiopharmaceuticals | FDA-Approved Tracers | 12 of 19 approved PET agents contain ¹⁸F (as of June 2025) | N/A (Represents established importance) |

常见问题

Q. What safety protocols are critical when handling fluorinated anisoles in electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。